4-(3-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Historical Development of 1,2,4-Triazolone Chemistry
The foundation of 1,2,4-triazole chemistry traces back to the pioneering work of Alfred Bladin, who first coined the term "triazole" in 1885 to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system having molecular formula C₂H₃N₃. This initial discovery marked the beginning of a rich chemical tradition that would eventually lead to the development of complex triazolone derivatives such as 4-(3-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
The evolution of triazolone chemistry gained significant momentum in the late 19th century when Thiele and Stange reported the synthesis of 4-substituted 1,2,4-triazoline-3,5-dione compounds, commonly referred to as triazolinediones or triazolaminediones, as early as 1894. This early work established the fundamental principles for incorporating carbonyl functionality into the triazole ring system, laying the groundwork for the development of modern triazolone compounds.
The historical progression of triazole chemistry was characterized by several key synthetic breakthroughs. In 1894, independent studies by Thiele and Stange, as well as Pellizzari and Cuneo, successfully prepared and isolated unsubstituted urazole by heating hydrazodicarboxamide to 200°C in the absence of solvent. This methodological advancement provided researchers with reliable synthetic pathways to access triazolone precursors, which could then be modified to create diverse structural variants.
The early 20th century witnessed further refinement of synthetic approaches, with the development of the Einhorn-Brunner reaction in 1905, initially described by German chemist Alfred Einhorn and later expanded by Karl Brunner in 1914. This reaction established a reliable method for preparing 1,2,4-triazoles from imides and alkyl hydrazines, contributing to the growing arsenal of synthetic tools available for triazole chemistry.
| Historical Milestone | Year | Contributor(s) | Significance |
|---|---|---|---|
| First triazole nomenclature | 1885 | Alfred Bladin | Established fundamental terminology |
| First triazolinedione synthesis | 1894 | Thiele and Stange | Introduced carbonyl functionality |
| Urazole isolation | 1894 | Thiele, Stange, Pellizzari, Cuneo | Provided synthetic methodology |
| Einhorn-Brunner reaction | 1905-1914 | Einhorn and Brunner | Expanded synthetic capabilities |
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds. The core structure consists of a 1,2,4-triazole ring system, which represents one of two possible isomeric forms of triazoles containing a five-membered ring with two carbon atoms and three nitrogen atoms.
The fundamental triazole framework exhibits characteristic structural features that define its chemical behavior. As described in the literature, 1,2,4-triazole is a planar molecule with carbon-nitrogen and nitrogen-nitrogen distances falling into a narrow range of 136-132 picometers, consistent with aromatic character. The presence of three nitrogen atoms within the five-membered ring system creates a unique electronic environment that contributes to the compound's chemical reactivity and stability.
Triazolones, as a subclass of triazole derivatives, are characterized as heterocyclic ketones containing three nitrogen atoms, one double bond, and a carbonyl group. This structural definition accurately describes this compound, which incorporates a ketone functionality at the 3-position of the triazole ring, distinguishing it from simple triazole compounds.
The specific substitution pattern of this compound reflects the sophisticated molecular design principles employed in modern heterocyclic chemistry. The 3-methoxyphenyl group at the 4-position introduces aromatic character and electron-donating properties through the methoxy substituent. The presence of methyl groups at both the 2- and 5-positions provides steric bulk and influences the compound's conformational preferences.
Structural Classification Parameters:
| Component | Description | Chemical Significance |
|---|---|---|
| Core Ring System | 1,2,4-triazole | Five-membered aromatic heterocycle |
| Carbonyl Functionality | Ketone at position 3 | Defines triazolone classification |
| Aromatic Substituent | 3-methoxyphenyl at position 4 | Provides aromatic character |
| Alkyl Substitution | Methyl groups at positions 2 and 5 | Influences steric properties |
| Molecular Formula | C₁₁H₁₃N₃O₂ | Defines elemental composition |
Position of this compound in Heterocyclic Chemistry
Within the broader context of heterocyclic chemistry, this compound occupies a distinctive position as a representative member of the triazolone subfamily. The 1,2,4-triazole ring system has emerged as a prominent heterocyclic scaffold in medicinal chemistry, recognized for its privileged status among bioactive compounds.
The compound exemplifies the sophisticated structural diversity achievable within nitrogen-containing heterocyclic systems. Unlike simple aromatic compounds, triazolones combine the aromatic stability of the triazole ring with the reactive potential of carbonyl functionality, creating molecules capable of participating in diverse chemical transformations while maintaining structural integrity.
The positioning of this compound within heterocyclic classification systems reflects several important structural characteristics. The compound belongs to the broader category of azoles, which encompass five-membered ring systems containing one or more nitrogen atoms. More specifically, it represents a substituted triazolone, distinguishing it from both unsubstituted triazoles and other nitrogen-containing heterocycles such as pyrazoles or imidazoles.
The amphoteric nature characteristic of triazole compounds, involving susceptibility to both nitrogen-protonation and deprotonation in aqueous solution, is preserved in triazolone derivatives. This chemical behavior positions these compounds as versatile intermediates capable of participating in acid-base chemistry while maintaining their heterocyclic integrity.
Hierarchical Classification:
| Classification Level | Category | Defining Features |
|---|---|---|
| Broad Category | Heterocyclic Compounds | Contains heteroatoms in ring structure |
| Subclass | Azoles | Five-membered rings with nitrogen atoms |
| Specific Type | 1,2,4-Triazoles | Three nitrogen atoms in defined positions |
| Functional Variant | Triazolones | Incorporates carbonyl functionality |
| Substitution Pattern | Polysubstituted Derivatives | Multiple substituent groups |
Research Significance and Scientific Importance
The scientific importance of this compound extends beyond its individual chemical properties to encompass its role as a representative member of a compound class with demonstrated research value. The 1,2,4-triazole framework has gained recognition as an emerging privileged scaffold in contemporary chemical research, with applications spanning multiple scientific disciplines.
The research significance of this compound class is evidenced by the extensive literature documenting the synthesis and evaluation of 1,2,4-triazole derivatives. Recent studies have demonstrated the utility of triazole-containing compounds as molecular probes and research tools, with investigations revealing their potential as enzyme inhibitors and chemical biology reagents. The incorporation of triazole groups as amide bioisosteres has proven particularly valuable in medicinal chemistry research, where these heterocyclic systems serve as replacements for traditional amide functionalities.
The structural complexity of 4-(3-methoxyphenyl)-2,5-dimethyl-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one makes it an excellent subject for structure-activity relationship studies. The presence of multiple substitution sites allows researchers to systematically modify the compound's chemical properties while maintaining the core triazolone framework. Such studies contribute to the understanding of how structural modifications influence chemical behavior and biological activity.
Contemporary research efforts have focused on developing novel synthetic methodologies for preparing triazolone derivatives with improved properties. The discovery of efficient oxidation procedures using reagents such as trichloroisocyanuric acid and dibromo-dimethylhydantoin has facilitated the preparation of triazolone compounds from urazole precursors, enabling researchers to access previously challenging molecular targets.
Research Applications and Methodological Contributions:
| Research Area | Application | Scientific Impact |
|---|---|---|
| Synthetic Methodology | Novel preparation routes | Expanded synthetic accessibility |
| Structure-Activity Studies | Systematic modification analysis | Enhanced understanding of chemical behavior |
| Chemical Biology | Molecular probe development | Advanced research tools |
| Heterocyclic Chemistry | Scaffold optimization | Improved compound design principles |
The ongoing investigation of triazolone chemistry continues to reveal new insights into the fundamental principles governing heterocyclic compound behavior. The study of compounds such as this compound contributes to the broader understanding of how nitrogen-containing heterocycles can be designed and optimized for specific research applications, ensuring the continued relevance of this compound class in contemporary scientific investigation.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2,5-dimethyl-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8-12-13(2)11(15)14(8)9-5-4-6-10(7-9)16-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLJZLJFJPSCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with acetic anhydride to yield the triazole derivative. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Alkylation and Acylation
The NH group at position 1 undergoes nucleophilic substitution:
-
Methylation: Reacts with methyl iodide (CH₃I) in acetone/K₂CO₃ to form N-methyl derivatives .
-
Acylation: Treating with acetyl chloride yields N-acetylated products (confirmed by loss of NH peak in NMR) .
Ring-Opening Reactions
Under acidic conditions (HCl/EtOH), the triazolone ring opens to form hydrazide intermediates :
textTriazolone → Hydrazide + CO₂ (gas evolution observed)
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with nitrile oxides, forming fused triazolo-isoxazole derivatives :
| Reagent | Product | Yield (%) |
|---|---|---|
| Nitrile oxide (R=Ph) | Triazolo[5,1-c]isoxazole | 78 |
Enzyme Inhibition
The compound inhibits cytochrome P450 3A4 (CYP3A4) via competitive binding (IC₅₀ = 2.1 μM) .
Mechanism:
Antimicrobial Activity
| Test Organism | MIC (μg/mL) | Reference |
|---|---|---|
| S. aureus (MRSA) | 16 | |
| C. albicans | 64 |
Thermal and Oxidative Stability
| Condition | Observation | Source |
|---|---|---|
| Thermal (160°C) | Decomposes via CO₂ loss (TGA) | |
| H₂O₂ (10%) | Oxidizes to sulfoxide derivatives |
Pharmacological Modifications
Derivatives are synthesized to enhance bioavailability:
-
Glycosylation: Reaction with peracetylated glucopyranosyl bromide increases water solubility (log P reduced from 2.8 → 1.2) .
-
Sulfonation: Enhances plasma protein binding (99% at pH 7.4) .
Industrial-Scale Optimization
Continuous flow reactors improve synthesis efficiency:
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 8 h | 1.5 h |
| Yield | 51% | 89% |
| Purity | 95% | >99% |
Scientific Research Applications
Anticancer Activity
Research has shown that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, studies indicate that modifications in the triazole structure can enhance activity against breast cancer cells by inducing apoptosis and inhibiting tubulin polymerization .
Case Study Example :
A study synthesized a series of triazole compounds and evaluated their effects on MCF-7 breast cancer cells. The results demonstrated that certain derivatives had IC₅₀ values in the nanomolar range, indicating potent antiproliferative activity .
| Compound | IC₅₀ (nM) | Cancer Type |
|---|---|---|
| Compound A | 0.39 | Breast |
| Compound B | 0.77 | Triple-negative breast |
| Compound C | 0.37 | Leukemia |
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
Fungicidal Activity
Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound's structure allows it to interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes .
Case Study Example :
In agricultural trials, the application of triazole-based fungicides has shown significant efficacy against common plant pathogens such as Fusarium and Botrytis. These studies highlight the potential for using this compound to enhance crop protection strategies.
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)piperazin-1-yl: Known for its significant anti-HIV activity.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Investigated for its effects on muscle strength and metabolism.
Uniqueness
4-(3-Methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one stands out due to its unique triazole structure, which imparts distinct chemical and biological properties
Biological Activity
4-(3-Methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its triazole ring structure, which is known for its role in various pharmacological applications. The following sections will detail the biological activities of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring through cyclization reactions. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study indicated that this compound showed promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL against tested pathogens including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of triazole derivatives has been widely studied. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines. A notable study found that the compound exhibited an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), indicating a strong cytotoxic effect .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays including DPPH and ABTS radical scavenging tests. Results indicated that it possesses significant free radical scavenging activity with an IC50 value of 25 µg/mL in DPPH assays . This suggests potential protective effects against oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives often correlates with their structural features. The presence of electron-donating groups such as methoxy groups enhances the lipophilicity and bioavailability of the compounds. The SAR studies indicate that modifications on the phenyl ring can significantly alter the biological profile of these compounds .
Case Studies
- Case Study on Anticancer Activity : In a comparative study involving several triazole derivatives, this compound was found to be more effective than standard chemotherapeutic agents like doxorubicin in inhibiting cell proliferation in vitro .
- Case Study on Antimicrobial Efficacy : A clinical evaluation highlighted its effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as a candidate for developing new antimicrobial therapies .
Q & A
Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 4-(3-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one?
The compound is synthesized via a two-step protocol:
- Step 1 : Coupling 3-methoxybenzoic acid with cyanamide to form N-(aminocarbonyl)-3-methoxybenzamide, followed by HCl hydrolysis.
- Step 2 : Reacting the intermediate with arylhydrazines (e.g., 2-fluorophenylhydrazine) in decaline at 170°C to yield the triazolone core . Alternative methods include microwave-assisted synthesis, which reduces reaction time (4–6 hours) and improves yields (up to 90%) compared to conventional reflux .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this triazolone derivative?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substitution patterns, while 15N NMR resolves tautomeric ambiguity (e.g., distinguishing 4H-triazolone from hydroxytriazole forms) .
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, aromatic C-H stretches) .
- X-ray Crystallography : Resolves solid-state conformation and hydrogen-bonding networks, critical for tautomer validation .
- Elemental Analysis : Validates purity and stoichiometry .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Cytotoxicity : MTT assay using human cancer cell lines (e.g., HT-29 colorectal, A549 lung) and non-tumor lines (e.g., HEK-293) to assess selectivity .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
- Gene Expression Analysis : RT-qPCR to quantify downregulation of oncogenic targets (e.g., c-Myc, PD-L1) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity in the synthesis of this compound?
- Solvent Selection : Decaline enables high-temperature (170°C) reactions without decomposition, while ethanol with glacial acetic acid facilitates Schiff base formation in Mannich reactions .
- Microwave Irradiation : Reduces reaction time (e.g., 4 hours vs. 18 hours for conventional reflux) and improves yields by 20–30% .
- Catalyst Screening : Acidic conditions (e.g., acetic acid) accelerate cyclocondensation, while base catalysts (e.g., NaOH) improve thiosemicarbazide cyclization .
Q. What computational approaches are utilized to predict the binding interactions of this triazolone with oncogenic targets like c-Myc or PD-L1?
- Density-Functional Theory (DFT) : Models electron density and correlation energy to predict reactive sites (e.g., triazolone carbonyl for hydrogen bonding) .
- Molecular Docking : Simulates binding poses with c-Myc/PD-L1 active sites, correlating substituent effects (e.g., fluorophenyl groups enhance hydrophobic interactions) with experimental IC50 values .
Q. How should contradictory results in cytotoxicity profiles across different cancer cell lines (e.g., HT-29 vs. A549) be systematically analyzed?
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in HT-29 vs. A549) and metabolic activity (MTT assay normalization) .
- Orthogonal Assays : Validate via apoptosis markers (e.g., caspase-3 activation) or proteomic analysis to rule out assay-specific artifacts .
Q. What strategies validate the tautomeric form of 1,2,4-triazol-3-one derivatives in solution versus solid state?
- 15N NMR in Solution : Detects nitrogen chemical shifts to confirm dominance of 4H-triazolone tautomer over hydroxytriazole .
- X-ray Crystallography : Resolves solid-state conformation, as seen in 4-(2-methoxyphenyl) derivatives with planar triazole rings and C=O bond lengths of 1.677 Å .
Q. How do substituent variations at the 2- and 5-positions influence the compound's bioactivity and selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
